Quinacrine mustard

Description

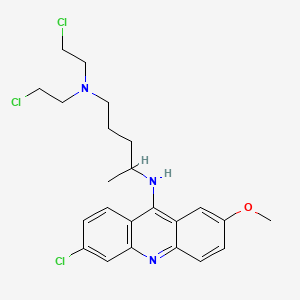

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

64046-79-3 |

|---|---|

Molecular Formula |

C23H29Cl4N3O |

Molecular Weight |

505.3 g/mol |

IUPAC Name |

1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C23H28Cl3N3O.ClH/c1-16(4-3-11-29(12-9-24)13-10-25)27-23-19-7-5-17(26)14-22(19)28-21-8-6-18(30-2)15-20(21)23;/h5-8,14-16H,3-4,9-13H2,1-2H3,(H,27,28);1H |

InChI Key |

GBQNIQYUTXKVHN-UHFFFAOYSA-N |

SMILES |

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC |

Canonical SMILES |

CC(CCCN(CCCl)CCCl)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl |

Other CAS No. |

4213-45-0 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Synonyms |

Acrichine Yperite Mustard, Quinacrine Quinacrine Mustard Yperite, Acrichine |

Origin of Product |

United States |

Foundational & Exploratory

The Advent of Quinacrine Mustard: A Revolution in Cytogenetics

An In-depth Technical Guide on the Discovery, History, and Application of a Pioneering Chromosome Banding Technique

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical significance of quinacrine (B1676205) mustard in the field of cytogenetics. It provides a comprehensive overview of the underlying principles of Q-banding, detailed experimental protocols, and a summary of the quantitative data available. This document is intended to serve as a valuable resource for researchers and professionals in genetics, molecular biology, and drug development, offering both historical context and practical knowledge of this foundational cytogenetic technique.

A Serendipitous Discovery and the Dawn of a New Era in Genetics

The late 1960s marked a pivotal moment in cytogenetics with the groundbreaking work of Swedish scientist Torbjörn Caspersson and his colleagues.[1][2] Initially investigating the interaction of alkylating agents with DNA, they synthesized quinacrine mustard, a fluorescent derivative of the antimalarial drug quinacrine.[3] Their research, originally aimed at differentiating cell types based on their DNA content, led to a serendipitous and revolutionary discovery. When applied to chromosomes, this compound produced a consistent and reproducible pattern of bright and dull fluorescent bands along the length of each chromosome.[3] This technique, termed Q-banding, was the first method to allow for the unequivocal identification of all 24 human chromosomes, a feat previously impossible with conventional staining methods that only revealed chromosome size and centromere position.[4]

Initially, this compound, an alkylating agent, was used.[3] However, it was soon discovered that the non-alkylating quinacrine dihydrochloride (B599025) produced the same banding patterns, leading to its widespread adoption due to its greater stability and ease of use.[2][3] The discovery of Q-banding opened the door to a new era of precision in cytogenetics, enabling the identification of individual chromosomes and the detection of subtle structural abnormalities such as deletions, translocations, and inversions that were previously undetectable.

The Molecular Mechanism of Q-Banding: An Interplay of DNA Composition and Fluorescence

The characteristic banding patterns observed with quinacrine staining are a direct result of the molecule's interaction with the chromosomal DNA. Quinacrine, a planar aromatic molecule, intercalates between the base pairs of the DNA double helix. The key to the differential banding lies in the base composition of the DNA.

The fluorescence of quinacrine is significantly enhanced in regions of the DNA that are rich in adenine (B156593) and thymine (B56734) (AT-rich) base pairs.[5][6][7] Conversely, regions rich in guanine (B1146940) and cytosine (GC-rich) base pairs tend to quench the fluorescence, resulting in dull or non-fluorescent bands.[5][6][7] This differential fluorescence creates a unique "barcode" for each chromosome, allowing for their precise identification.[4] The intensely fluorescent distal portion of the Y chromosome is a classic example of a highly AT-rich region readily identifiable by Q-banding.[8]

While the primary mechanism is the AT/GC content, other factors such as chromatin condensation and the interaction of DNA with chromosomal proteins may also play a role in modulating the fluorescence intensity.

Quantitative Insights into Quinacrine-DNA Binding

The interaction between quinacrine and DNA has been the subject of numerous biophysical studies aimed at quantifying the binding affinity and understanding the thermodynamic principles governing this interaction. This data is crucial for optimizing staining protocols and for the development of other DNA-binding molecules.

Binding Affinity of Quinacrine to Polynucleotides

Spectroscopic and calorimetric studies have revealed that quinacrine exhibits a high affinity for DNA, with a preference for certain base sequences. The binding constants (K) provide a quantitative measure of this affinity. A study by Hossain and Kumar (2009) provides valuable comparative data on the binding of quinacrine to various synthetic polynucleotides.

| Polynucleotide | Binding Constant (K) x 10⁵ M⁻¹ |

| poly(dG-dC)·poly(dG-dC) | 9.8 ± 0.5 |

| poly(dG)·poly(dC) | 4.2 ± 0.3 |

| poly(dA-dT)·poly(dA-dT) | 6.5 ± 0.4 |

| poly(dA)·poly(dT) | 2.1 ± 0.2 |

| Table 1: Binding constants of quinacrine to different synthetic DNA polynucleotides. Data from Hossain and Kumar, Mol. BioSyst., 2009, 5, 1311-1321. |

These results indicate that quinacrine binds with high affinity to all the polynucleotides studied, with a notable preference for alternating purine-pyrimidine sequences, particularly poly(dG-dC)·poly(dG-dC).

Fluorescence Quantum Yield

Resolution of Q-Banding

The resolution of chromosome banding, defined by the number of discernible bands, is dependent on the degree of chromosome condensation. High-resolution banding techniques, which utilize cell synchronization methods to obtain longer, less condensed prometaphase chromosomes, can significantly increase the number of visible bands compared to standard metaphase preparations.[10][11]

| Chromosome Stage | Approximate Number of Bands per Haploid Set |

| Metaphase | 400 - 550 |

| Prometaphase | 550 - 850 |

| High-Resolution (Late Prophase) | > 850 (up to 2000) |

| Table 2: Approximate resolution of Q-banding at different stages of chromosome condensation. |

Experimental Protocols for Quinacrine Staining (Q-Banding)

The successful application of Q-banding relies on meticulous adherence to optimized experimental protocols. The following sections provide a detailed methodology for the preparation of metaphase chromosomes and the subsequent quinacrine staining procedure.

Preparation of Metaphase Chromosomes

High-quality metaphase spreads are a prerequisite for clear and distinct Q-bands. The following is a general protocol for the preparation of metaphase chromosomes from peripheral blood lymphocytes.

Reagents and Materials:

-

Peripheral blood collected in a sodium heparin tube

-

Chromosome culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Phytohemagglutinin (PHA)

-

Colcemid solution (10 µg/mL)

-

Hypotonic solution (0.075 M KCl), pre-warmed to 37°C

-

Fixative (3:1 methanol:glacial acetic acid), freshly prepared and chilled

-

Pasteur pipettes

-

Clinical centrifuge

-

Microscope slides, cleaned and chilled

Protocol:

-

Cell Culture: Aseptically add 0.5-1.0 mL of whole blood to 10 mL of complete chromosome culture medium containing PHA. Incubate at 37°C for 68-72 hours.

-

Mitotic Arrest: Add 100 µL of Colcemid solution to the culture flask and gently mix. Incubate for an additional 15-30 minutes at 37°C.

-

Harvesting: Transfer the cell suspension to a conical centrifuge tube and spin at 200 x g for 8-10 minutes.

-

Hypotonic Treatment: Carefully aspirate the supernatant, leaving a small amount of medium to resuspend the cell pellet. Gently add 10 mL of pre-warmed 0.075 M KCl, drop by drop while gently vortexing, to create a uniform cell suspension. Incubate in a 37°C water bath for 15-20 minutes.

-

Fixation: Add 1 mL of fresh, cold fixative to the cell suspension and mix gently. Centrifuge at 200 x g for 8-10 minutes.

-

Washing: Discard the supernatant and resuspend the pellet in 10 mL of fresh, cold fixative. Repeat this washing step at least three times to ensure the cells are well-fixed and free of debris.

-

Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fresh fixative to achieve a slightly turbid suspension. Drop the cell suspension from a height of approximately 30-60 cm onto a clean, cold, wet microscope slide. Allow the slides to air dry.

Quinacrine Staining Procedure

Reagents and Materials:

-

Staining Solution: 0.5% (w/v) Quinacrine dihydrochloride in distilled water. Store in a dark bottle at 4°C.

-

McIlvaine's Buffer (pH 5.6):

-

Solution A: 0.1 M Citric acid (19.21 g/L)

-

Solution B: 0.2 M Disodium phosphate (B84403) (28.4 g/L)

-

Mix approximately 15.5 mL of Solution A with 84.5 mL of Solution B and adjust the pH to 5.6.

-

-

Coplin jars

-

Coverslips

-

Fluorescence microscope with appropriate filters for quinacrine (excitation ~420 nm, emission ~500 nm)

Protocol:

-

Hydration: If slides are aged, rehydrate them by passing through a decreasing ethanol (B145695) series (e.g., 95%, 70%, 50% ethanol, then distilled water) for 2 minutes each.

-

Staining: Immerse the slides in the 0.5% quinacrine dihydrochloride solution in a Coplin jar for 10-15 minutes at room temperature.

-

Rinsing: Briefly rinse the slides in a Coplin jar with tap water to remove excess stain.

-

Buffer Rinse: Rinse the slides in two changes of McIlvaine's buffer (pH 5.6) for 1-2 minutes each.

-

Mounting: Mount a coverslip on the slide using a drop of McIlvaine's buffer. Gently press to remove any air bubbles.

-

Microscopy: Observe the slides immediately under a fluorescence microscope. The fluorescence of Q-bands is prone to fading (photobleaching) upon exposure to UV light, so it is crucial to capture images promptly.

Conclusion: An Enduring Legacy in Cytogenetics

The discovery of this compound and the subsequent development of Q-banding was a watershed moment in the history of cytogenetics. This technique provided, for the first time, a reliable method for the identification of all human chromosomes, paving the way for the precise diagnosis of numerous genetic disorders and a deeper understanding of chromosome structure and evolution. Although other banding techniques, such as G-banding, have become more commonplace for routine clinical analysis due to the use of a standard light microscope and the permanence of the slides, Q-banding remains a valuable tool, particularly for the analysis of specific chromosomal regions and polymorphisms, most notably of the Y chromosome. The principles of differential staining based on DNA composition, first elucidated with quinacrine, laid the foundation for the development of a wide array of subsequent molecular cytogenetic techniques. The legacy of this compound, therefore, extends far beyond its direct application, representing a fundamental conceptual leap that continues to influence the field of genetics today.

References

- 1. researchgate.net [researchgate.net]

- 2. byjus.com [byjus.com]

- 3. Fluorescence-determined preferential binding of quinacrine to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA intercalation of methylene blue and quinacrine: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 5. DNA intercalation of methylene blue and quinacrine: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 6. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biologyonline.com [biologyonline.com]

- 9. Quinacrine, A Chromosome Stain Specific for Deoxyadenylate-Deoxythymidylate-Rich Regions in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromosome preparation and high resolution banding techniques. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. genecommons.com [genecommons.com]

Quinacrine Mustard's Mechanism of Action on DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine (B1676205) mustard (QM) is a bifunctional molecule that exhibits a potent dual mechanism of action on DNA, combining the intercalating properties of its acridine (B1665455) ring with the alkylating capabilities of its nitrogen mustard side chain. This unique combination results in significant DNA damage, leading to the inhibition of essential cellular processes like replication and transcription, and ultimately triggering programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying quinacrine mustard's interaction with DNA, details established experimental protocols for its study, and presents available quantitative data to inform further research and drug development efforts.

Core Mechanism of Action: A Two-Pronged Assault on DNA Integrity

This compound's interaction with DNA is a complex process characterized by two primary events: non-covalent intercalation and covalent alkylation, which can lead to the formation of DNA cross-links.

1.1. Intercalation: The Initial Binding

The planar acridine ring of this compound facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation.[1] This non-covalent interaction is driven by stacking and charge-transfer interactions between the aromatic system of the acridine core and the DNA bases.[1] Intercalation leads to a conformational change in the DNA structure, causing an unwinding of the helix.[1] The diaminobutyl side chain of quinacrine also plays a role in stabilizing the double helix against thermal separation by interacting with the minor groove of the DNA.[1]

Fluorescence studies have revealed that the binding of the acridine moiety is influenced by the base composition of the DNA. The fluorescence of quinacrine is significantly enhanced in the presence of DNA rich in adenine-thymine (AT) pairs.[2] Conversely, guanine-cytosine (GC) rich regions tend to quench its fluorescence.[2] Despite the fluorescence quenching in GC regions, studies have shown that sites involving a GC base pair exhibit higher binding affinities for quinacrine.[2]

1.2. Alkylation and Cross-Linking: The Irreversible Damage

The key feature that distinguishes this compound from its parent compound, quinacrine, is the presence of a reactive bis(2-chloroethyl)amino (nitrogen mustard) group.[3] In an aqueous environment, the chloroethyl groups of the mustard moiety can undergo an intramolecular cyclization to form highly reactive aziridinium (B1262131) ions.[4] These electrophilic intermediates then react with nucleophilic sites on the DNA bases, primarily the N7 position of guanine.[5]

This initial reaction results in a monofunctional adduct, where the this compound molecule is covalently attached to a single nucleotide. Given its bifunctional nature, the second chloroethyl arm can react with another nucleophilic site on the DNA, leading to the formation of an interstrand or intrastrand cross-link.[6] Interstrand cross-links, which covalently link the two complementary strands of the DNA, are particularly cytotoxic as they pose a significant block to DNA replication and transcription.[7]

Quantitative Data on Quinacrine and this compound Interactions

While extensive quantitative data for this compound is limited in the readily available literature, studies on the parent compound, quinacrine, provide valuable insights into the binding affinities and inhibitory concentrations.

| Parameter | Compound | Value | Cell Line/System | Reference |

| IC50 | Quinacrine | < 10 µM | Various cancer cell lines | [8] |

| Ki (inhibition of DNA incision) | Quinacrine | 318 µM | Normal human fibroblasts | [9] |

| Kd (inhibition of DNA repair synthesis) | Quinacrine | 38.1 µM | UV-irradiated human fibroblasts | [8] |

| Kd (inhibition of DNA polymerase) | Quinacrine | > 10 µM | E. coli K12 | [8] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Cellular Consequences and Signaling Pathways

The DNA damage induced by this compound triggers a cascade of cellular responses, primarily activating the DNA Damage Response (DDR) pathway. This intricate signaling network aims to halt the cell cycle to allow for DNA repair, or, if the damage is too extensive, to initiate apoptosis.

Key players in the DDR pathway activated by mustard agents include the protein kinases ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[6] These kinases are recruited to the sites of DNA damage and phosphorylate a host of downstream targets, including the histone variant H2AX (resulting in γH2AX) and the tumor suppressor protein p53.[10][11] The formation of γH2AX serves as a beacon to recruit DNA repair machinery to the damaged sites.[10] Activated p53 can induce the expression of proteins like p21, which leads to cell cycle arrest, providing time for the cell to repair the DNA lesions.[3] If the damage is irreparable, p53 can trigger the intrinsic apoptotic pathway.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound on DNA.

4.1. Fluorescence Titration to Determine DNA Binding

This protocol is adapted from methods used for quinacrine.[1]

-

Objective: To determine the binding affinity of this compound to DNA by monitoring the change in its fluorescence upon titration with DNA.

-

Materials:

-

This compound dihydrochloride (B599025) stock solution (e.g., 1 mM in nuclease-free water).

-

Purified DNA (e.g., calf thymus DNA or a specific oligonucleotide) of known concentration.

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Fluorometer.

-

Quartz cuvette.

-

-

Protocol:

-

Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM).

-

Calibrate the fluorometer with the binding buffer as a blank.

-

Set the excitation wavelength to approximately 420 nm and the emission wavelength to approximately 500 nm.[1]

-

Record the initial fluorescence intensity of the this compound solution.

-

Add small, incremental aliquots of the DNA solution to the cuvette, mixing thoroughly after each addition.

-

Allow the solution to equilibrate for 2-3 minutes before recording the fluorescence intensity.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

-

The binding constant (Ka) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation.

-

4.2. Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

This protocol is a general guide for the alkaline comet assay, which can be used to detect DNA strand breaks and alkali-labile sites induced by this compound.[12][13]

-

Objective: To qualitatively and quantitatively assess DNA damage in individual cells treated with this compound.

-

Materials:

-

Cultured cells.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Low melting point agarose (B213101) (LMPA).

-

Normal melting point agarose (NMPA).

-

Lysis solution (high salt and detergent).

-

Alkaline electrophoresis buffer (pH > 13).

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5).

-

DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Fluorescence microscope with appropriate filters.

-

-

Protocol:

-

Treat cultured cells with various concentrations of this compound for a defined period.

-

Harvest the cells and resuspend them in PBS at a specific density.

-

Mix the cell suspension with molten LMPA and cast a thin layer on a microscope slide pre-coated with NMPA.

-

Lyse the cells by immersing the slides in lysis solution, which removes cell membranes and proteins, leaving behind nucleoids containing supercoiled DNA.

-

Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage in the alkaline buffer. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail".

-

Neutralize the slides and stain the DNA.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software (measuring parameters like tail length, tail intensity, and tail moment).[14]

-

4.3. DNA Cross-Linking Assay using Gel Electrophoresis

This protocol provides a basic framework for detecting interstrand cross-links.

-

Objective: To determine if this compound induces interstrand cross-linking of DNA.

-

Materials:

-

Purified plasmid DNA or a specific DNA fragment.

-

This compound.

-

Reaction buffer.

-

Denaturing agent (e.g., formamide (B127407) or NaOH).

-

DNA stain.

-

-

Protocol:

-

Incubate the DNA with varying concentrations of this compound.

-

After the incubation, stop the reaction (e.g., by adding a quenching agent like β-mercaptoethanol).

-

Denature the DNA by heating in the presence of a denaturing agent.

-

Separate the DNA fragments by agarose gel electrophoresis under denaturing conditions.

-

Stain the gel and visualize the DNA bands.

-

Non-cross-linked DNA will denature into single strands and migrate faster through the gel. DNA with interstrand cross-links will remain double-stranded and migrate slower. The presence of a slower-migrating band in the this compound-treated samples is indicative of interstrand cross-linking.

-

Conclusion

This compound represents a potent DNA-damaging agent with a dual mechanism of action that makes it a compelling subject for cancer research and drug development. Its ability to both intercalate into DNA and form covalent cross-links presents a significant challenge to the cell's DNA repair machinery, often leading to apoptotic cell death. The experimental protocols detailed in this guide provide a robust framework for further elucidating the intricate molecular details of its interaction with DNA and for exploring its therapeutic potential. Further research is warranted to obtain more specific quantitative data on this compound's binding affinities and cellular effects to fully realize its potential in the development of novel anticancer strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro Investigation and Mass Spectrometric Characterization of Novel DNA Adducts of Sesquimustard. | Semantic Scholar [semanticscholar.org]

- 5. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 7. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Quinacrine as a Potent Topo II and Hsp90 Dual-Target Inhibitor, Repurposing for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of inhibitors of topoisomerase II and quinacrine on ultraviolet-light-induced DNA incision in normal and xeroderma pigmentosum fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotechrep.ir [biotechrep.ir]

- 11. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. addgene.org [addgene.org]

Quinacrine Mustard: A Technical Guide for Chromosome Analysis in Genetic Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine (B1676205) mustard, a fluorescent alkylating agent, was the first compound used to produce a specific banding pattern along chromosomes, a technique known as Q-banding. This method revolutionized cytogenetics by enabling the unambiguous identification of individual chromosomes and the characterization of chromosomal abnormalities. This technical guide provides an in-depth overview of the use of quinacrine mustard in genetic research, including the underlying molecular mechanisms, detailed experimental protocols, quantitative data on its fluorescent properties, and a comparison with other chromosome banding techniques. The information is intended to serve as a comprehensive resource for researchers employing cytogenetic techniques in their work.

Introduction

The ability to distinguish individual chromosomes is fundamental to genetic research and clinical diagnostics. Prior to the 1970s, chromosomes were identified based on gross morphological features such as size and centromere position, which limited the detection of many structural abnormalities. The introduction of this compound by Caspersson and colleagues marked a pivotal moment in cytogenetics.[1][2] Staining with this compound produces a unique pattern of bright and dull fluorescent bands, termed Q-bands, which are characteristic for each chromosome.[1] This technique, and the subsequent development of other banding methods, has been instrumental in advancing our understanding of chromosome structure and its role in disease.

Mechanism of Action

This compound is an acridine (B1665455) derivative that functions as a DNA intercalator.[3][4] Its planar ring system inserts between the base pairs of the DNA double helix.[4] While the initial thought was that the mustard group's alkylating property was key to its specificity, it was later found that quinacrine itself produces a similar banding pattern, suggesting the intercalation and the properties of the acridine ring are the primary drivers of the banding phenomenon.[5]

The differential fluorescence observed in Q-banding is directly related to the base composition of the DNA.[6][7] The fluorescence of quinacrine is significantly enhanced in Adenine-Thymine (AT)-rich regions of DNA.[3][8] Conversely, Guanine-Cytosine (GC)-rich regions quench the fluorescence, resulting in dull or non-fluorescent bands.[3][9] The amino group at the 2-position of guanine (B1146940) is thought to be responsible for this quenching effect.[6] This differential fluorescence creates a reproducible "barcode" for each chromosome, allowing for their precise identification.[10]

Quantitative Data

The fluorescent properties of quinacrine and its interaction with DNA have been characterized to provide a quantitative basis for its application in chromosome analysis.

Table 1: Spectroscopic and Photophysical Properties of Quinacrine

| Property | Value | Reference |

| Excitation Maximum (λ_ex_) | ~420-440 nm | |

| Emission Maximum (λ_em) | ~500-525 nm | |

| Fluorescence Quantum Yield (Φ_F) | ||

| - In aqueous solution | Low | |

| - Bound to poly(A-T) | ~0.83 | |

| - Bound to native DNA | ~0.12 | |

| Fluorescence Lifetime (τ) | ||

| - Free in solution | ~5 ns | |

| - Bound to poly(A-U) | ~21.8 ns | |

| - Bound to native DNA | ~20.7 ns |

Table 2: Comparison of Chromosome Banding Techniques

| Technique | Staining Agent | Principle | Banding Pattern | Resolution | Advantages | Disadvantages |

| Q-banding | This compound/dihydrochloride (B599025) | Intercalation and differential fluorescence in AT-rich regions | Bright bands in AT-rich regions, dull in GC-rich regions.[3] | 400-550 bands | First banding method, good for identifying Y chromosome and certain polymorphisms.[3][11] | Requires fluorescence microscope, fluorescence fades quickly.[11][12] |

| G-banding | Giemsa stain after trypsin treatment | Proteolytic digestion and Giemsa staining of AT-rich regions | Dark bands in AT-rich regions, light in GC-rich regions.[13] | 400-850 bands | Permanent slides, uses a standard light microscope, widely used.[13] | Requires enzymatic digestion which can be variable. |

| R-banding | Giemsa stain after heat denaturation | Heat denaturation of AT-rich regions, staining of GC-rich regions | Reverse of G-banding; dark bands in GC-rich regions. | 400-550 bands | Useful for analyzing telomeric regions and abnormalities involving GC-rich areas.[14] | Requires precise temperature control. |

| C-banding | Barium hydroxide (B78521) and Giemsa stain | Denaturation and extraction of non-centromeric DNA, staining of constitutive heterochromatin | Stains constitutive heterochromatin, primarily at centromeres and the Y chromosome. | Low | Specific for identifying centromeric regions and certain polymorphisms.[12] | Provides limited information about the rest of the chromosome. |

Experimental Protocols

The following is a detailed protocol for Q-banding of metaphase chromosomes. It is assumed that metaphase spreads have been prepared from cell cultures (e.g., peripheral blood lymphocytes, amniocytes, or chorionic villus samples) through standard cytogenetic procedures including mitotic arrest, hypotonic treatment, and fixation.[3]

Reagent Preparation

-

This compound Staining Solution (0.005% w/v):

-

Dissolve 5 mg of this compound dihydrochloride in 100 mL of McIlvaine's buffer (pH 5.6).

-

Store in a dark, airtight container at 4°C. The solution is stable for several weeks.

-

-

McIlvaine's Buffer (Citrate-Phosphate Buffer), pH 5.6:

-

Solution A: 0.1 M Citric acid monohydrate (21.01 g/L)

-

Solution B: 0.2 M Disodium hydrogen phosphate (B84403) (28.4 g/L)

-

Mix 14.4 mL of Solution A with 85.6 mL of Solution B and adjust the pH to 5.6 if necessary.

-

-

Mounting Medium:

-

McIlvaine's buffer (pH 5.6) or a commercially available anti-fade mounting medium.

-

Staining Procedure

-

Slide Preparation: Use freshly prepared or aged chromosome slides.

-

Rehydration: If slides are old, rehydrate them by passing through an ethanol (B145695) series (e.g., 95%, 70%, 50% ethanol, then distilled water) for 2 minutes each.[3]

-

Staining: Immerse the slides in the 0.005% this compound staining solution in a Coplin jar for 10-20 minutes at room temperature.[3]

-

Rinsing:

-

Mounting:

Microscopy and Analysis

-

Microscope Setup:

-

Image Capture:

-

Karyotyping:

-

Identify individual chromosomes based on their unique Q-banding patterns.

-

Arrange the chromosomes in a standardized format (karyogram) to detect any numerical or structural abnormalities.[3] The distal long arm of the Y chromosome typically exhibits very bright fluorescence, aiding in its identification.[3][11]

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Fluorescence | - Poor quality of metaphase spreads- Inactive staining solution- Incorrect microscope filter set- Excessive exposure to light | - Optimize cell culture and harvesting procedures- Prepare fresh staining solution- Ensure correct filter combination is used- Minimize exposure to excitation light before imaging |

| Faint Banding | - Under-staining- Over-rinsing | - Increase staining time- Reduce rinsing time |

| High Background Fluorescence | - Over-staining- Incomplete rinsing | - Decrease staining time- Increase rinsing time |

| Rapid Fading of Fluorescence | - Photobleaching | - Use an anti-fade mounting medium- Minimize exposure to excitation light- Use a more sensitive camera with shorter exposure times |

| Precipitate on Slides | - Staining solution is old or contaminated | - Filter the staining solution before use- Prepare fresh staining solution |

Visualizations

Mechanism of this compound Action

Caption: Mechanism of differential fluorescence in Q-banding.

Experimental Workflow for Q-Banding

Caption: Experimental workflow for quinacrine (Q)-banding.

Conclusion

This compound, through the technique of Q-banding, has played a foundational role in the field of cytogenetics. While other banding techniques, particularly G-banding, have become more routine due to their use of standard light microscopy and the production of permanent slides, Q-banding remains a valuable tool, especially for the identification of the Y chromosome and specific chromosomal polymorphisms. The principles of its interaction with DNA, based on the differential fluorescence in AT- and GC-rich regions, have provided fundamental insights into chromosome structure and organization. This guide provides the necessary technical details for researchers to successfully implement and troubleshoot Q-banding in their genetic research endeavors.

References

- 1. Fluorescence-determined preferential binding of quinacrine to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. benchchem.com [benchchem.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. DNA intercalation of methylene blue and quinacrine: new insights into base and sequence specificity from structural and thermodynamic studies with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of this compound with mononucleotides and polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. karyotypinghub.com [karyotypinghub.com]

- 12. byjus.com [byjus.com]

- 13. genecommons.com [genecommons.com]

- 14. Comparison of G-, Q-, and R-banding in 28 cases of chromosomal abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. support.nanotempertech.com [support.nanotempertech.com]

Quinacrine Mustard Dihydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Chemical and Biological Properties of a Classic Alkylating and Intercalating Agent

Quinacrine (B1676205) mustard dihydrochloride (B599025) is a fluorescent, polycyclic aromatic compound with a long history in biomedical research.[1] Originally synthesized as a derivative of the antimalarial drug quinacrine, it has become a valuable tool for studying DNA structure and function due to its dual capabilities as both a DNA intercalator and an alkylating agent.[2][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological effects, and key experimental considerations for its use in a research setting.

Core Chemical and Physical Properties

Quinacrine mustard dihydrochloride is a bright yellow, hygroscopic powder.[4] It is recognized for its vivid fluorescence under ultraviolet light, a property that is central to its primary applications.[4]

| Property | Value | Source(s) |

| IUPAC Name | 1-N,1-N-bis(2-chloroethyl)-4-N-(6-chloro-2-methoxyacridin-9-yl)pentane-1,4-diamine;dihydrochloride | [5] |

| Synonyms | QM, this compound (hydrochloride), NSC 3424 | [3][6][7] |

| CAS Number | 4213-45-0 | [1][6][7] |

| Molecular Formula | C₂₃H₂₈Cl₃N₃O · 2HCl | [3][6] |

| Molecular Weight | 541.77 g/mol | [5][6] |

| Appearance | Orange to dark yellow powder | [8] |

| Purity | ≥85% (by HPLC) | [6][8][9] |

| Melting Point | Decomposes at 250°C | [4] |

| Solubility | Soluble in water and chloroform.[3][8] Slightly soluble in cold water, ethanol (B145695), and methanol. Insoluble in ether, benzene, and acetone.[4] | [3][4][8] |

| Fluorescence | Excitation: 425 nm, 440 nm (mean)[2][3][4] Emission: 480 nm, 510 nm (mean)[2][3][4] | [2][3][4] |

| UV-Vis λmax | 222, 280, 424 nm | [3] |

Mechanism of Action: A Dual-Threat Molecule

The biological activity of this compound stems from its unique bifunctional chemical structure. It acts as both a DNA intercalating agent and an alkylating agent.

Intercalation: The planar acridine (B1665455) ring structure of the molecule inserts itself between the base pairs of the DNA double helix.[2][3] This intercalation shows a preference for Adenine-Thymine (AT)-rich regions over Guanine-Cytosine (GC)-rich regions.[2][3] This property is the basis for its use in chromosome banding techniques.

Alkylation: The two chloroethyl "mustard" groups are highly reactive. In an aqueous solution, these groups readily lose chloride ions to form unstable, highly reactive aziridinium (B1262131) cations.[6][9][10] These electrophilic cations then covalently bind to nucleophilic groups found on biological macromolecules, particularly the carboxyl, thiol, and heterocyclic nitrogen groups of proteins and nucleic acids.[6][9][10]

Key Biological Effects

The covalent modification of DNA and other cellular components by this compound leads to significant downstream biological consequences.

-

Mutagenesis: As a polycyclic aromatic agent that directly modifies DNA, it is a potent mutagen, capable of inducing mutations in bacteria and other organisms.[1]

-

Cell Cycle Arrest: In cell-based studies, this compound has been shown to induce cell cycle arrest at the G2/M phase. For instance, treatment of HL-60 cells with 0.2 µM this compound for 4 hours resulted in a 50% accumulation of cells in the G2/M phase.[1]

Experimental Protocols & Methodologies

While specific protocols must be optimized for individual experimental systems, the following outlines provide a starting point based on established applications.

Chromosome Staining (Q-Banding)

This compound is famously used for Q-banding, a cytogenetic technique to produce a characteristic pattern of fluorescent bands on chromosomes.[6][9]

Objective: To stain metaphase chromosomes for karyotyping and analysis.

General Protocol:

-

Prepare a Staining Solution: Prepare a working solution of this compound dihydrochloride (e.g., 5 µg/ml) in a suitable buffer (e.g., McIlvaine's buffer, pH 7.0).[1] Note: If using water as the solvent, the solution should be filter-sterilized through a 0.22 µm filter before use.[1]

-

Slide Preparation: Use standard cytogenetic methods to prepare slides with metaphase chromosome spreads.

-

Staining: Flood the slide with the this compound staining solution and incubate for a specified time (e.g., 20 minutes) at room temperature.

-

Washing: Rinse the slide briefly in distilled water or buffer to remove excess stain.

-

Mounting: Mount the slide with a coverslip using a buffer solution (e.g., McIlvaine's buffer).

-

Visualization: Observe the chromosomes using a fluorescence microscope equipped with a filter set appropriate for quinacrine fluorescence (e.g., a standard GFP filter has been reported to work well).[6][10] The AT-rich regions of the chromosomes will fluoresce brightly.

Cell Cycle Analysis

Objective: To assess the effect of this compound on cell cycle progression.

General Protocol (based on HL-60 cells[1]):

-

Cell Culture: Culture cells (e.g., HL-60) under standard conditions to logarithmic growth phase.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 0.2 µM) or a vehicle control for a specified duration (e.g., 4 hours).[1]

-

Harvesting: Harvest cells by centrifugation.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Re-pellet the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases of the cell cycle.

Safety, Storage, and Handling

This compound dihydrochloride is a hazardous substance and must be handled with appropriate precautions.

| Category | Information | Source(s) |

| Hazard Classifications | Toxic: Toxic if swallowed or inhaled.[6][7] Sensitizer: May cause allergic skin reaction or asthma symptoms if inhaled.[6][7][11] Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6][7][11] Corrosive/Vesicant: Can cause skin irritation.[2][11] | [2][6][7][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eyeshields/faceshields, and a P3 (or equivalent) respirator. Handle in a well-ventilated area or chemical fume hood.[6][11] | [6][11] |

| Storage Conditions | Store at -20°C in a dry, well-ventilated place.[6][9] Keep container tightly closed and protected from light and moisture.[8] | [6][9] |

| Stability | Stable for at least 2 years when stored at -20°C. Stock solutions are stable for 6 months at -80°C or 1 month at -20°C.[1] | [1][8] |

| Disposal | Dispose of contaminated materials and waste in accordance with applicable local, state, and federal regulations.[11] | [11] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound DIHYDROCHLORIDE | 4213-45-0 [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Quinacrine dihydrochloride - CAMEO [cameo.mfa.org]

- 5. This compound dihydrochloride | C23H30Cl5N3O | CID 20193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. adipogen.com [adipogen.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. This compound dihydrochloride Fluorescent Dye [sigmaaldrich.com]

- 11. kiros.chem.au.dk [kiros.chem.au.dk]

An In-depth Technical Guide to the Fluorescent Properties of Quinacrine Mustard Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of quinacrine (B1676205) mustard, a vital dye in cytogenetics and cellular analysis. This document details the dye's spectral characteristics, quantum yield, and fluorescence lifetime, alongside in-depth experimental protocols for its application.

Core Fluorescent Properties

Quinacrine mustard is a fluorescent dye belonging to the acridine (B1665455) family. Its utility as a biological stain stems from its ability to intercalate into DNA, exhibiting distinct fluorescent patterns based on the underlying base composition.[1] The fluorescence of this compound is significantly enhanced in the presence of Adenine-Thymine (AT)-rich regions of DNA, while Guanine-Cytosine (GC)-rich regions lead to a quenching of its fluorescence.[1] This differential fluorescence is the fundamental principle behind the Q-banding technique used in chromosome analysis.

Quantitative Fluorescent Data

The following table summarizes the key quantitative fluorescent properties of this compound.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~424 nm | Bound to DNA |

| Emission Maximum (λem) | ~495 nm | Bound to DNA |

| Quantum Yield (Φ) | ~0.12 | Bound to native DNA |

| ~0.83 | Bound to poly(A,U) | |

| Fluorescence Lifetime (τ) | ~20.7 ns | Long-lived component when bound to DNA |

Mechanism of Action and DNA Interaction

This compound binds to DNA primarily through intercalation, inserting its planar acridine ring between the base pairs of the DNA double helix. In aqueous solutions, the chloroethyl groups of this compound hydrolyze to form reactive aziridinium (B1262131) cations. These cations can then form covalent bonds with nucleophilic groups on proteins and nucleic acids. The differential fluorescence observed is a result of the local environment created by the DNA bases. AT-rich regions provide an environment that enhances the fluorescence of the intercalated dye, while GC-rich regions have a quenching effect.[1]

Caption: Mechanism of differential fluorescence of this compound.

Experimental Protocols

Chromosome Staining (Q-banding)

This protocol outlines the standard procedure for using this compound to produce Q-bands on metaphase chromosomes.

Materials:

-

Staining Solution: 0.5% (w/v) this compound dihydrochloride (B599025) in deionized water.

-

McIlvaine's Buffer (pH 5.6):

-

Solution A: 0.1 M Citric acid monohydrate (21.01 g/L)

-

Solution B: 0.2 M Disodium phosphate (B84403) heptahydrate (53.65 g/L)

-

Mix Solution A and Solution B in a ratio of approximately 10.3:9.7 to achieve a pH of 5.6.

-

-

Coplin jars

-

Microscope slides with fixed metaphase chromosome spreads

-

Coverslips

-

Fluorescence microscope with appropriate filters for quinacrine fluorescence.

Procedure:

-

Hydration: Immerse the chromosome slides in a Coplin jar containing McIlvaine's buffer (pH 5.6) for 2 minutes.

-

Staining: Transfer the slides to the 0.5% this compound staining solution and incubate for 10-20 minutes at room temperature.

-

Rinsing: Briefly rinse the slides in three changes of McIlvaine's buffer (pH 5.6).

-

Mounting: Mount a coverslip onto the slide using a drop of McIlvaine's buffer.

-

Microscopy: Observe the slides under a fluorescence microscope. Brightly fluorescent Q-bands will be visible against the less fluorescent regions of the chromosomes.

Caption: Workflow for this compound chromosome staining (Q-banding).

Application in Flow Cytometry

This compound can be employed in flow cytometry to determine the DNA base content of chromosomes.[2] While a specific, standardized protocol is not widely published, a general approach can be adapted from standard flow cytometry DNA analysis protocols.

Principle: The differential fluorescence of this compound based on AT/GC content allows for the analysis of DNA base composition in a population of cells or isolated chromosomes.

General Protocol Outline:

-

Sample Preparation: Prepare a single-cell suspension or isolate chromosomes.

-

Fixation: Fix the cells or chromosomes using an appropriate fixative (e.g., ethanol).

-

Staining: Incubate the fixed sample with a working solution of this compound. The optimal concentration and incubation time will need to be determined empirically.

-

Data Acquisition: Analyze the stained sample on a flow cytometer equipped with a laser and filter set appropriate for this compound (e.g., excitation at ~405 nm or ~488 nm, with appropriate emission filters).

-

Data Analysis: Analyze the fluorescence intensity histograms to assess the distribution of DNA base content within the sample population.

Synthesis

This compound is a synthetic derivative of quinacrine. Its synthesis involves the attachment of a nitrogen mustard moiety to the acridine core structure. Nitrogen mustards are a class of alkylating agents, and their synthesis typically involves the reaction of a secondary amine with ethylene (B1197577) oxide followed by chlorination.

Conclusion

This compound remains a valuable tool in cytogenetics and cell biology due to its unique fluorescent properties that are sensitive to DNA base composition. This guide provides the essential technical information and protocols to effectively utilize this dye in research and diagnostic applications. Proper handling and optimization of the described methods will ensure reliable and reproducible results.

References

Quinacrine Mustard: A Technical Guide to its Action as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine (B1676205) mustard (QM) is a potent bifunctional alkylating agent and a fluorescent dye belonging to the acridine (B1665455) family. Its unique chemical structure, combining a DNA intercalating acridine ring with a nitrogen mustard moiety, allows it to covalently modify DNA, primarily through the formation of interstrand crosslinks. This activity disrupts essential cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis, making it a subject of significant interest in cancer research and drug development. This technical guide provides an in-depth overview of the core mechanisms of quinacrine mustard as a DNA alkylating agent, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Chemical Properties and Mechanism of DNA Alkylation

This compound's activity stems from its hybrid chemical structure. The planar acridine ring system facilitates intercalation into the DNA double helix, positioning the reactive bis(2-chloroethyl)amino group in close proximity to nucleophilic sites on the DNA bases.[1]

In an aqueous environment, the chloroethyl groups of the nitrogen mustard moiety undergo an intramolecular cyclization to form highly reactive aziridinium (B1262131) ions. These electrophilic intermediates then readily react with nucleophilic centers in DNA, primarily the N7 position of guanine (B1146940) residues.[2][3] The bifunctional nature of the mustard group allows for the alkylation of two distinct guanine bases, potentially on opposite DNA strands, leading to the formation of cytotoxic interstrand crosslinks (ICLs).[4] These ICLs are a severe form of DNA damage as they prevent the separation of the DNA strands, a critical step in both replication and transcription.[5]

The fluorescence of this compound is a valuable tool for its study. Its fluorescence is enhanced in the presence of AT-rich regions of DNA and quenched by GC-rich regions. This property is the basis for the Q-banding technique used in cytogenetics to visualize chromosome bands.[6][7]

Quantitative Data

Table 1: Cytotoxicity of Quinacrine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT-8 | Colorectal Cancer | Not specified, but synergistic with cisplatin (B142131) | - | [8] |

| HeLa | Cervical Cancer | Synergistic with cisplatin | 24 | [9] |

| SCC-VII | Squamous Cell Carcinoma | Synergistic with cisplatin | 24 | [9] |

| SACC-83 | Salivary Adenoid Cystic Carcinoma | Synergistic with cisplatin | 24 | [9] |

| C6 | Glioma | Synergistic with cisplatin | 24 | [9] |

| MCF-7 | Breast Cancer | Dose-dependent decrease in viability | - | [10][11] |

| MDA-MB-231 | Breast Cancer | Dose-dependent decrease in viability | - | [10][11] |

Table 2: Thermodynamic Parameters of Quinacrine Binding to Calf Thymus DNA

| Parameter | Value | Conditions | Reference |

| Binding Affinity (K) | One order higher than Methylene (B1212753) Blue | - | [12] |

| Enthalpy Change (ΔH) | Negative (exothermic) | Isothermal Titration Calorimetry | [12] |

| Entropy Change (ΔS) | Positive | Isothermal Titration Calorimetry | [12] |

| Heat Capacity Change (ΔCp) | -146 cal/(mol·K) | Temperature dependence of enthalpy | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

DNA Alkylation and Damage Detection: The Comet Assay (Alkaline)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[13][14]

Materials:

-

CometSlides™ or pre-coated microscope slides

-

Low melting point agarose (B213101) (LMAgarose)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline unwinding solution (200 mM NaOH, 1 mM EDTA, pH >13)

-

Electrophoresis buffer (200 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR® Green I or propidium (B1200493) iodide)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound solution of desired concentrations

Procedure:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified duration. Include a negative control (untreated cells) and a positive control (e.g., cells treated with H₂O₂).

-

Cell Harvesting and Embedding:

-

Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Mix 10 µL of cell suspension with 75 µL of molten LMAgarose at 37°C.

-

Immediately pipette the mixture onto a CometSlide™ and spread evenly.

-

Allow the agarose to solidify at 4°C for 10-15 minutes.

-

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with freshly prepared alkaline unwinding solution. Let the DNA unwind for 20-40 minutes at room temperature in the dark.

-

Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes. The fragmented DNA will migrate towards the anode, forming a "comet tail".

-

Neutralization and Staining:

-

Carefully remove the slides and wash them gently three times for 5 minutes each with the neutralization buffer.

-

Stain the DNA by adding a few drops of a diluted DNA stain and incubate for 5-10 minutes in the dark.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope with the appropriate filters.

-

Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).[14]

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with this compound.[15]

Materials:

-

Cultured cells treated with this compound

-

PBS

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound for the desired time.

-

Harvest cells, including both adherent and floating cells, by trypsinization.

-

Wash the cells with PBS and centrifuge to obtain a cell pellet.

-

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

Signaling Pathways and Cellular Responses

This compound-induced DNA damage triggers a complex network of signaling pathways known as the DNA Damage Response (DDR). This response aims to repair the damage, halt the cell cycle to allow time for repair, or induce apoptosis if the damage is irreparable.

DNA Damage Response (DDR) Pathway

The primary sensors of DNA interstrand crosslinks are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[18][19] Upon activation, these kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[20][21]

Caption: DNA Damage Response Pathway Induced by this compound.

G2/M Cell Cycle Arrest

A key cellular response to DNA damage is the activation of cell cycle checkpoints. This compound has been shown to induce a prominent G2/M phase arrest.[22] This is primarily mediated by the ATM/ATR-Chk1/Chk2 signaling cascade, which leads to the inhibition of the Cdc25 phosphatase. Inhibition of Cdc25 prevents the activation of the Cyclin B/Cdk1 complex, which is essential for entry into mitosis. The tumor suppressor p53 can also contribute to G2/M arrest by transcriptionally upregulating proteins like p21 that inhibit Cdk1 activity.[15][23]

Caption: G2/M Cell Cycle Arrest Pathway.

Conclusion

This compound is a powerful tool for researchers studying DNA damage and repair, and it holds potential for the development of novel anticancer therapies. Its dual functionality as a DNA alkylating agent and a fluorescent probe provides a unique advantage for visualizing its interaction with cellular components. The induction of DNA interstrand crosslinks by this compound triggers a robust DNA damage response, leading to cell cycle arrest and apoptosis. A thorough understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols, is crucial for harnessing its full potential in both basic research and clinical applications. Further investigation into the specific cytotoxicity of this compound across a broader range of cancer cell lines and the elucidation of the finer details of its interaction with DNA repair pathways will be critical for its future development as a therapeutic agent.

References

- 1. New Insights into Quinine–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of areas of this compound fluorescence and modified Giemsa staining in human metaphase chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinacrine enhances the efficacy of cisplatin by increasing apoptosis and modulating cancer survival proteins in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medium.com [medium.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study [pubmed.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. m.youtube.com [m.youtube.com]

- 15. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 20. Beyond DNA binding - a review of the potential mechanisms mediating quinacrine's therapeutic activities in parasitic infections, inflammation, and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The modulation of the DNA-damaging effect of polycyclic aromatic agents by xanthines. Part I. Reduction of cytostatic effects of this compound by caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The role of p53 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interaction of Quinacrine Mustard with Polynucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular interactions between quinacrine (B1676205) mustard (QM), a bifunctional alkylating agent, and polynucleotides. By leveraging the intercalating properties of its acridine (B1665455) ring and the covalent bonding capacity of its nitrogen mustard moiety, quinacrine mustard serves as a potent tool in molecular biology and a model for targeted DNA-damaging agents. This document details the mechanism of action, sequence selectivity, quantitative binding parameters, and the experimental protocols used to elucidate these interactions.

Mechanism of Interaction: A Two-Step Process

The interaction of this compound with double-stranded DNA is a sequential process involving two distinct steps:

-

Reversible Intercalation: The planar acridine ring of the this compound molecule first inserts itself between the base pairs of the DNA double helix.[1] This non-covalent interaction is stabilized by π-stacking forces with the DNA bases. This initial binding is a prerequisite for the subsequent covalent reaction and is influenced by the base composition of the DNA.[1]

-

Irreversible Covalent Alkylation: Following intercalation, the highly reactive nitrogen mustard group forms a covalent bond with a nucleophilic site on a DNA base. This alkylation primarily targets the N7 position of guanine (B1146940) residues.[2][3][4] The bifunctional nature of the mustard group allows for the potential of forming DNA intrastrand or interstrand crosslinks, which are significant lesions that can inhibit DNA replication and transcription.[4]

This dual mechanism of intercalation followed by alkylation ensures a high local concentration of the alkylating agent at the DNA, enhancing its reaction efficiency.[1]

Sequence Selectivity

This compound does not bind randomly along the DNA molecule. Its interaction exhibits a notable sequence preference, primarily driven by the alkylation step.

-

Guanine Preference: The alkylation reaction occurs predominantly at the N7 position of guanine.[2][3][4]

-

GC-Rich Regions: Consequently, regions of DNA with high Guanine-Cytosine (G+C) content are preferential targets. Studies have shown that the higher the (G+C) content in a given DNA molecule, the greater the interaction and the more pronounced the quenching of this compound's fluorescence.[5][6][7]

-

Specific Sequence Motifs: High-resolution analysis has revealed more specific sequence preferences. This compound shows enhanced reactivity at runs of contiguous guanines.[2][3] Furthermore, it displays a uniquely enhanced reaction at guanines located within 5'-GT-3' sequences.[2][3] This selectivity is preserved in intact cells, suggesting that the intrinsic chemical preferences of the molecule are the dominant factor in its targeting.[4]

Quantitative Interaction Parameters

Quantifying the binding and effects of this compound is crucial for understanding its potency. While specific thermodynamic data for the mustard derivative is sparse, studies on the parent compound, quinacrine (QNA), provide valuable insights into the energetics of the initial intercalation step.

Table 1: Binding and Thermodynamic Parameters for Acridine Derivatives with DNA

| Parameter | Value | Polynucleotide | Conditions | Notes |

| Binding Constant (K) | 9.5 x 10⁴ M⁻¹ | Various DNA species | --- | For Quinacrine (QNA). Represents the strong, initial binding phase. |

| Heat Capacity (ΔCₚ) | -146 cal/(mol·K) | Calf Thymus DNA | --- | For Quinacrine (QNA). A negative value is typical for processes involving hydrophobic interactions and changes in hydration.[2] |

| Binding Enthalpy (ΔH) | Exothermic | Calf Thymus DNA | Isothermal Titration Calorimetry (ITC) | For Quinacrine (QNA). The binding is favored by a negative enthalpy change.[2] |

| Binding Entropy (ΔS) | Positive | Calf Thymus DNA | Isothermal Titration Calorimetry (ITC) | For Quinacrine (QNA). The binding is favored by a positive entropy change, often linked to the release of water molecules.[2] |

| Melting Temp. Change (ΔTₘ) | +3 °C | Calf Thymus DNA | Thermal Denaturation | For Quinacrine (QNA). The increase in Tₘ indicates stabilization of the DNA double helix upon intercalation.[8] |

Table 2: Fluorescence Properties of Acridine-DNA Complexes

| Parameter | Value | Polynucleotide/Complex | Notes |

| Fluorescence Quantum Yield (Φ) | ~0.12 | Quinacrine-Native DNA | The overall fluorescence is a mix of enhanced and quenched states. |

| Fluorescence Quantum Yield (Φ) | ~0.83 | Quinacrine-poly(A,U) | Fluorescence is strongly enhanced in the absence of guanine. |

| Fluorescence Behavior | Enhancement | poly(rA), poly(rU), AT-rich DNA | Interaction with adenine (B156593) and uracil/thymine residues leads to a significant increase in fluorescence intensity.[5][6][7] |

| Fluorescence Behavior | Quenching | poly(rG), GC-rich DNA | Interaction with guanine residues leads to a strong quenching of fluorescence.[5][6][7] |

Visualizing the Interaction and Processes

Diagrams generated using Graphviz provide a clear visual representation of the key mechanisms and workflows.

Diagram: Mechanism of Action

Caption: A flowchart illustrating the two-step mechanism of QM binding to DNA.

Diagram: Experimental Workflow for Binding Analysis

Caption: A standard experimental workflow for studying QM-polynucleotide interactions.

Diagram: Downstream Cellular Consequences

Caption: A simplified pathway of cellular responses to QM-induced DNA damage.

Key Experimental Protocols

The study of this compound's interaction with polynucleotides relies on a suite of biophysical and biochemical techniques.

Absorbance and Fluorescence Spectroscopy

This is the most common method for studying these interactions.[5][6][7]

-

Objective: To determine binding affinity (K) and stoichiometry (n) by monitoring changes in the electronic absorption or fluorescence properties of this compound upon binding to DNA.

-

Methodology:

-

A solution of polynucleotide of known concentration is placed in a cuvette.

-

Small aliquots of a concentrated this compound solution are incrementally added.

-

After each addition, the solution is allowed to equilibrate.

-

The absorbance spectrum or fluorescence emission spectrum is recorded. For fluorescence, the excitation wavelength is set at an absorption maximum of the drug, and the emission is scanned over the relevant range.

-

The changes in fluorescence intensity at the emission maximum are plotted against the concentration of the drug.[5]

-

The resulting data can be fitted to binding models, such as the Scatchard plot, to derive the binding constant and the number of binding sites.

-

Thermal Denaturation (Tₘ) Studies

-

Objective: To assess the stabilization of the DNA double helix by the intercalating agent.

-

Methodology:

-

Prepare two samples: one with the polynucleotide alone and one with the polynucleotide plus this compound.

-

Place the sample in a spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance at 260 nm (A₂₆₀) while slowly increasing the temperature (e.g., 1 °C/minute).

-

The melting temperature (Tₘ) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal curve of A₂₆₀ versus temperature.

-

The change in melting temperature (ΔTₘ = Tₘ(complex) - Tₘ(DNA)) indicates the degree of stabilization. A positive ΔTₘ signifies stabilization.[8]

-

Maxam-Gilbert Sequencing Analogue for Alkylation Site Mapping

-

Objective: To identify the specific guanine residues alkylated by this compound.[2][3]

-

Methodology:

-

A DNA fragment of a known sequence is radioactively labeled at one end (5' or 3').

-

The end-labeled DNA is lightly treated with this compound, aiming for approximately one modification per DNA molecule.

-

The alkylated DNA is then treated with a reagent (e.g., piperidine) that cleaves the DNA backbone at the site of the modified guanine.

-

The resulting DNA fragments are separated by size using high-resolution polyacrylamide gel electrophoresis.

-

An autoradiogram of the gel will show a ladder of bands, with each band corresponding to a cleavage site (an alkylated guanine). The position of the bands reveals the exact location of alkylation along the sequence.[2][3]

-

Conclusion

This compound interacts with polynucleotides through a potent, sequence-selective mechanism involving initial intercalation followed by covalent alkylation of guanine N7. Its unique fluorescence properties—enhancement with AT-rich sequences and quenching with GC-rich sequences—make it a sensitive probe for DNA structure and composition. The quantitative data, though primarily derived from its parent compound quinacrine, confirms a high-affinity interaction that stabilizes the DNA helix. The experimental protocols outlined herein provide a robust framework for researchers to further investigate and harness the properties of this and other targeted DNA-binding agents in drug development and molecular research.

References

- 1. DNA-directed alkylating agents. 1. Structure-activity relationships for acridine-linked aniline mustards: consequences of varying the reactivity of the mustard [pubmed.ncbi.nlm.nih.gov]

- 2. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The fluorescence of this compound with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of this compound with mononucleotides and polynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of this compound with mononucleotides and polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calf Thymus DNA Exposed to Quinacrine at Physiological Temperatures and pH Acquires Immunogenicity: A Threat for Long Term Quinacrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Specificity of Quinacrine Mustard for AT-Rich DNA Regions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding specificity of quinacrine (B1676205) mustard for Adenine-Thymine (AT)-rich regions of DNA. It delves into the molecular mechanisms underpinning this preference, presents quantitative binding data, details relevant experimental protocols, and visualizes associated cellular pathways and experimental workflows.

Core Principles of Quinacrine Mustard-DNA Interaction

This compound, a derivative of the fluorescent dye quinacrine, is renowned for its preferential binding to AT-rich sequences in double-stranded DNA. This specificity is primarily driven by the intercalation of its planar acridine (B1665455) ring between DNA base pairs. While the mustard group allows for covalent alkylation of guanine (B1146940) residues, the fluorescence enhancement characteristic of quinacrine binding is largely independent of this alkylating function and is dictated by the local base composition.

The interaction of quinacrine and its mustard derivative with DNA is a multifaceted process involving:

-

Intercalation: The planar heterocyclic acridine ring system inserts itself between adjacent base pairs of the DNA double helix. This is the primary non-covalent binding mode.

-

Electrostatic Interactions: The positively charged side chain of this compound interacts with the negatively charged phosphate (B84403) backbone of DNA, contributing to the binding affinity.

-

Covalent Alkylation: The nitrogen mustard moiety can form a highly reactive aziridinium (B1262131) ion that alkylates nucleophilic sites on DNA, preferentially the N7 position of guanine.

The key to its use as a specific stain lies in the differential fluorescence emission upon binding to regions of varying base composition. Its fluorescence is significantly enhanced in AT-rich DNA regions, whereas it is quenched in Guanine-Cytosine (GC)-rich regions.[1][2][3] This phenomenon is the basis for the Q-banding technique used in cytogenetics to visualize distinct banding patterns on chromosomes.[4]

Quantitative Analysis of Binding Affinity

The preferential binding of quinacrine and its derivatives to AT-rich DNA has been quantified using various biophysical techniques. The binding affinity is typically expressed by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction.[5][6] Isothermal titration calorimetry (ITC) and fluorescence-based titrations followed by Scatchard analysis are common methods to determine these values.

| Compound | DNA Substrate | Technique | Binding Affinity Constant (K) / Dissociation Constant (Kd) | Reference |

| Quinacrine | Calf Thymus DNA | Isothermal Titration Calorimetry (ITC) | K: ~105 - 106 M-1 | [7] |

| Quinacrine | poly(dA-dT)·poly(dA-dT) | Spectroscopic Titration | Higher affinity than for GC-containing polymers | [8][9] |

| Quinacrine | poly(dG-dC)·poly(dG-dC) | Spectroscopic Titration | Lower affinity compared to AT-containing polymers | [8][9] |

| This compound | Adenylic acid, poly(rA), poly(rU) | Fluorimetry | Fluorescence Enhancement | [2][10] |

| This compound | Guanylic acid, poly(rG), poly(rC,rG) | Fluorimetry | Fluorescence Quenching | [2][10] |

| Quinacrine | DNA with varying GC content | Fluorescence Spectroscopy | Fluorescence quenching correlates with GC content | [11] |

Experimental Protocols

Fluorescence Titration to Determine Binding Affinity

This protocol outlines the determination of this compound's binding affinity to DNA using fluorescence spectroscopy.

Objective: To measure the enhancement of this compound fluorescence upon binding to DNA and to calculate the binding constant (K) or dissociation constant (Kd).

Materials:

-

Fluorometer

-

Quartz cuvettes

-

This compound stock solution

-

DNA solution (e.g., calf thymus DNA, or specific polynucleotides like poly(dA-dT))

-

Binding buffer (e.g., 0.1 M NaCl, 0.05 M Tris-HCl, 0.001 M EDTA, pH 7.5)

Procedure:

-

Instrument Setup: Calibrate the fluorometer using the binding buffer as a blank. Set the excitation wavelength to approximately 420 nm and the emission wavelength to around 500 nm.[12]

-

Initial Measurement: Place a known concentration of this compound solution in the cuvette and record the initial fluorescence intensity (F₀).

-

Titration: Add small, precise aliquots of the DNA solution to the cuvette. Mix thoroughly after each addition by gentle inversion.

-

Equilibration and Measurement: Allow the system to equilibrate for a few minutes after each addition and then record the fluorescence intensity (F).

-

Saturation: Continue the titration until the fluorescence intensity reaches a plateau, which indicates the saturation of available binding sites on the DNA.

-

Data Analysis: Plot the change in fluorescence (F - F₀) against the concentration of DNA. Analyze the resulting binding isotherm using a suitable model, such as a Scatchard plot or non-linear regression, to determine the binding constant (K) or dissociation constant (Kd).[12]

Equilibrium Dialysis

This method directly measures the concentration of free and bound ligand at equilibrium to determine binding affinity.

Objective: To determine the concentrations of free and bound this compound at equilibrium to calculate the binding affinity.

Materials:

-

Equilibrium dialysis cells

-

Dialysis membrane (with a molecular weight cutoff that retains DNA but allows this compound to pass)

-

This compound solution

-

DNA solution

-

Dialysis buffer

Procedure:

-